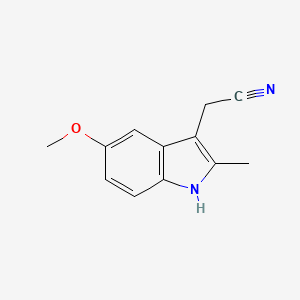

2-(5-méthoxy-2-méthyl-1H-indol-3-yl)acétonitrile

Vue d'ensemble

Description

The compound “2-(5-methoxy-2-methyl-1H-indol-3-yl)acetonitrile” is an indole derivative. It has been studied for its potential as a chemoprotective agent against organ damage induced by the anticancer drug cisplatin .

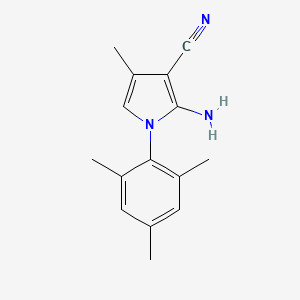

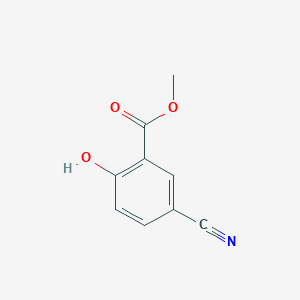

Molecular Structure Analysis

The molecular structure of “2-(5-methoxy-2-methyl-1H-indol-3-yl)acetonitrile” consists of an indole ring substituted with a methoxy group at the 5-position and a methyl group at the 2-position. The 3-position of the indole ring is connected to an acetonitrile group .Applications De Recherche Scientifique

Agent anti-inflammatoire et analgésique

Les dérivés d'indole, y compris le 2-(5-méthoxy-2-méthyl-1H-indol-3-yl)acétonitrile, ont été synthétisés et évalués pour leurs activités anti-inflammatoires et analgésiques . Ces composés ont montré un potentiel significatif dans la réduction de l'inflammation et l'action comme analgésiques. Ils agissent en inhibant les enzymes cyclooxygénases, en particulier la COX-2, qui sont des acteurs clés du processus inflammatoire.

Modulation de l'activité ulcérogène

La même série de dérivés d'indole a également été testée pour son activité ulcérogène . Cela implique d'évaluer le potentiel de ces composés à provoquer des ulcères gastriques, un effet secondaire courant de nombreux médicaments anti-inflammatoires. Certains dérivés ont montré un indice ulcérogène réduit, indiquant un risque moindre de provoquer des ulcères.

Applications antivirales

Les dérivés d'indole présentent des activités antivirales, certains composés montrant des effets inhibiteurs contre le virus de la grippe A et le virus Coxsackie B4 . La flexibilité structurale de l'indole permet la synthèse de dérivés qui peuvent interagir avec les composants viraux, conduisant potentiellement à de nouveaux médicaments antiviraux.

Propriétés anticancéreuses

Le noyau indole est présent dans de nombreux composés naturels et synthétiques ayant des propriétés anticancéreuses. Des dérivés du This compound ont été explorés pour leur capacité à se lier à diverses cibles liées au cancer . Cela comprend l'étude de leur affinité de liaison à l'albumine sérique humaine, qui est pertinente pour l'administration de médicaments en cancérothérapie.

Synthèse chimique et catalyse

Ce composé est utilisé comme réactif dans la synthèse de divers dérivés d'indole, tels que les indolylquinoxalines et les alkylindoles . Il participe à des réactions comme l'alkylation réductive catalysée par l'Ir et l'arylation catalysée par l'acétate de palladium, qui sont importantes pour créer des molécules complexes pour une évaluation pharmacologique ultérieure.

Synthèse énantiosélective et stéréosélective

Le composé est également utilisé dans des réactions d'alkylation de Friedel-Crafts énantiosélectives et dans la synthèse stéréosélective de cyclopentaindolones . Ces types de réactions sont essentiels pour créer des molécules avec des orientations tridimensionnelles spécifiques, ce qui peut grandement influencer leur activité biologique.

Mécanisme D'action

Target of Action

It is noted that similar compounds have been evaluated for their antiproliferative activities against various cancer cell lines .

Mode of Action

Related compounds have been found to induce cell apoptosis, arrest cells in the g2/m phase, and inhibit polymerization of tubulin .

Biochemical Pathways

It is known that compounds that inhibit tubulin polymerization affect the microtubule dynamics, disrupting cell division and leading to cell death .

Result of Action

Similar compounds have shown effective activities towards various tumor cell lines .

Action Environment

It is generally known that factors such as temperature, ph, and light can affect the stability and activity of chemical compounds .

Orientations Futures

The potential of “2-(5-methoxy-2-methyl-1H-indol-3-yl)acetonitrile” as a chemoprotective agent against cisplatin-induced organ damage is promising. Future research could focus on further elucidating its mechanism of action, optimizing its synthesis, and evaluating its safety and efficacy in preclinical and clinical studies .

Propriétés

IUPAC Name |

2-(5-methoxy-2-methyl-1H-indol-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-8-10(5-6-13)11-7-9(15-2)3-4-12(11)14-8/h3-4,7,14H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAMHBEZHHXYWLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)OC)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

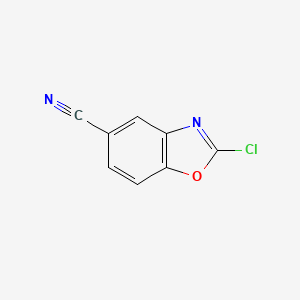

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Imidazo[1,2-b]pyridazin-6-amine](/img/structure/B1313169.png)

![6-phenyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-diol](/img/structure/B1313181.png)